molecular formula C18H25N3O3 B10820140 AMB butanoic acid metabolite

AMB butanoic acid metabolite

Cat. No.: B10820140
M. Wt: 331.4 g/mol
InChI Key: HCGKRLHOLBHGBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AMB butanoic acid metabolite, also known as MMB-PINACA 3-methylbutanoic acid metabolite, is a synthetic cannabinoid metabolite. Synthetic cannabinoids are a class of novel psychoactive substances that mimic the effects of naturally occurring cannabinoids found in cannabis. These compounds are often used in forensic and toxicological studies to understand the metabolism and effects of synthetic cannabinoids .

Preparation Methods

Synthetic Routes and Reaction Conditions

AMB butanoic acid metabolite is typically synthesized through the hydrolysis of its parent compound, AMB. The process involves the transformation of the methyl ester functional group to a terminal carboxylic acid. This reaction is usually carried out under acidic or basic conditions, depending on the specific requirements of the synthesis .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as ester hydrolysis, purification, and crystallization to obtain the final product with a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions

AMB butanoic acid metabolite undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product formed from these reactions is the this compound itself. Other minor products may include various oxidized or substituted derivatives depending on the specific reaction conditions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of AMB butanoic acid metabolite involves its interaction with cannabinoid receptors, specifically CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes. The metabolite acts as an agonist at these receptors, mimicking the effects of natural cannabinoids and leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • MMB-FUBINACA 3-methylbutanoic acid metabolite
  • 5F-MDMB-PINACA 3,3-dimethylbutanoic acid
  • 5F-MDMB-PICA 3,3-dimethylbutanoic acid

Uniqueness

AMB butanoic acid metabolite is unique due to its specific chemical structure and metabolic pathway. While it shares similarities with other synthetic cannabinoid metabolites, its distinct molecular configuration and interaction with cannabinoid receptors set it apart. This uniqueness makes it a valuable compound for research and forensic applications .

Properties

IUPAC Name

3-methyl-2-[(1-pentylindazole-3-carbonyl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-4-5-8-11-21-14-10-7-6-9-13(14)16(20-21)17(22)19-15(12(2)3)18(23)24/h6-7,9-10,12,15H,4-5,8,11H2,1-3H3,(H,19,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGKRLHOLBHGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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